5-(m-Hydroxybenzylidene)rhodanine
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Overview
Description
5-(m-Hydroxybenzylidene)rhodanine is a derivative of rhodanine, a compound known for its diverse biological activities and applications in various fields. This compound features a benzylidene group substituted with a hydroxy group at the meta position, which imparts unique chemical and biological properties. It has been studied for its potential use as an algicidal agent and in fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Hydroxybenzylidene)rhodanine typically involves a Knoevenagel condensation reaction between rhodanine and m-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium acetate and an organic solvent like glacial acetic acid. The mixture is heated to around 110°C for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(m-Hydroxybenzylidene)rhodanine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene-rhodanine derivatives.
Scientific Research Applications
5-(m-Hydroxybenzylidene)rhodanine has been explored for several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an algicidal agent, effective against harmful algal blooms.
Industry: Utilized in the development of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of 5-(m-Hydroxybenzylidene)rhodanine varies depending on its application:
Algicidal Activity: It disrupts cellular processes in algae, leading to cell death.
Fluorescent Probes: It forms complexes with fluorogen-activating proteins, resulting in bright fluorescence for imaging applications.
Antidiabetic Activity: It inhibits enzymes like α-glucosidase, reducing glucose absorption in the intestines.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzylidene-rhodanine: Similar structure but with the hydroxy group at the para position.
3,5-Difluoro-4-hydroxybenzylidene-rhodanine: Contains additional fluorine substituents.
Uniqueness
5-(m-Hydroxybenzylidene)rhodanine is unique due to the position of the hydroxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its effectiveness as an algicidal agent and its fluorescence properties in imaging applications.
Properties
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQNEHSJTBPNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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